

Application Notes and Protocols for TG-100435

Treatment of Cell Lines

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Compound of Interest

Compound Name: TG-100435

Cat. No.: B1246561

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Introduction

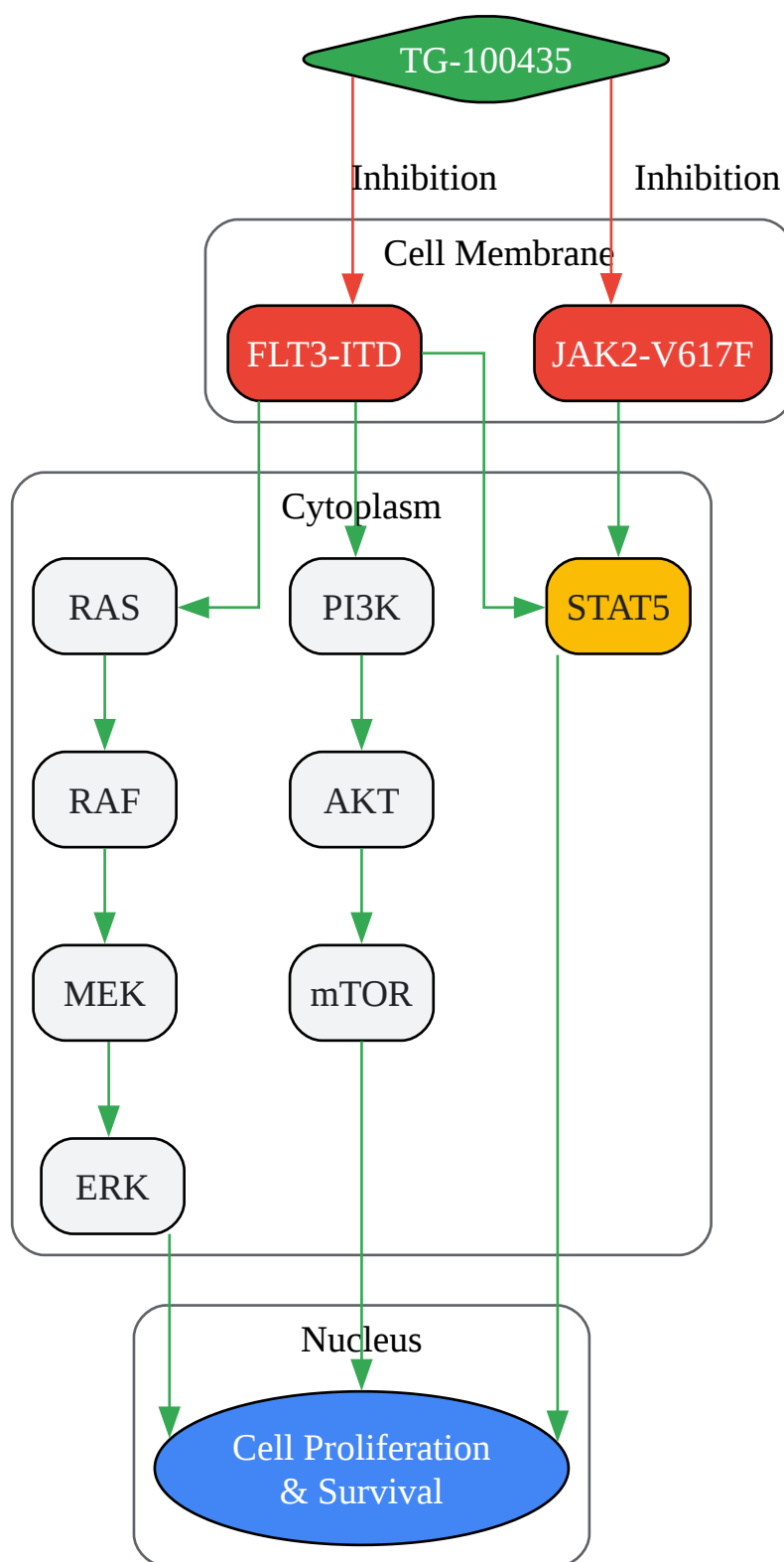
TG-100435 is a multi-targeted protein tyrosine kinase inhibitor. This document provides detailed application notes and protocols for the in vitro evaluation of **TG-100435** in cancer cell lines. The primary focus is on leukemia cell lines, particularly those with mutations in FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2), as these are relevant targets for this class of inhibitors. It is important to note that a major metabolite of **TG-100435**, the N-oxide metabolite TG100855, is reported to be 2 to 9 times more potent than the parent compound[1]. Therefore, consideration of this metabolite's activity is crucial in interpreting experimental outcomes.

Mechanism of Action

TG-100435 and its more active metabolite, TG100855, are known to inhibit a range of tyrosine kinases. The inhibition constants (K_i) of **TG-100435** have been determined for several kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with values ranging from 13 to 64 nM[1]. While direct inhibitory constants for FLT3 and JAK2 are not specified in the provided information, the structural similarity to other kinase inhibitors and its activity profile suggest potential inhibition of these key signaling proteins involved in hematopoietic malignancies.

Constitutive activation of the FLT3 signaling pathway, often due to internal tandem duplication (ITD) mutations, is a common driver in Acute Myeloid Leukemia (AML)[2][3]. This leads to the

activation of downstream pathways such as the RAS/MAPK, PI3K/AKT, and STAT5 signaling cascades, promoting cell proliferation and survival[3]. Similarly, mutations in JAK2, such as the V617F mutation, lead to constitutive activation of the JAK/STAT pathway, a hallmark of myeloproliferative neoplasms[4]. Inhibition of these kinases by **TG-100435** is expected to block these downstream signaling events, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.



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Caption: Proposed signaling pathway inhibition by **TG-100435**.

Quantitative Data Summary

While specific IC₅₀ values for **TG-100435** in various cancer cell lines are not readily available in the public domain, the following table provides a template for how such data should be structured for clear comparison. Researchers are encouraged to populate this table with their experimentally determined values. For context, other FLT3 inhibitors have shown potent activity in FLT3-ITD positive cell lines like MV4-11, with IC₅₀ values in the low nanomolar range[5][6]. Another selective JAK2 inhibitor, TG101348, demonstrated an in vitro IC₅₀ of approximately 3 nM against JAK2[7].

Cell Line	Genotype	TG-100435 IC50 (nM)	TG100855 IC50 (nM)	Notes
MV4-11	Human AML, FLT3-ITD	Data not available	Data not available	Model for FLT3-ITD driven leukemia.
MOLM-13	Human AML, FLT3-ITD	Data not available	Data not available	Another FLT3-ITD positive AML cell line.
Ba/F3	Murine pro-B	Data not available	Data not available	Parental IL-3 dependent cell line.
Ba/F3-FLT3-ITD	Murine pro-B	Data not available	Data not available	IL-3 independent, transformed with human FLT3-ITD.
Ba/F3-JAK2-V617F	Murine pro-B	Data not available	Data not available	IL-3 independent, transformed with human JAK2-V617F.
K562	Human CML	Data not available	Data not available	BCR-ABL positive cell line, may be sensitive to Abl inhibition.
HEL	Human Erythroleukemia	Data not available	Data not available	JAK2-V617F positive cell line.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of **TG-100435**.

Cell Culture and Maintenance

Objective: To maintain healthy and viable cancer cell lines for subsequent experiments.

Materials:

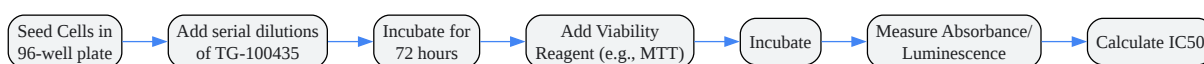
- Cell Lines: MV4-11 (ATCC CRL-9591), Ba/F3 (ATCC CRL-3337) and engineered variants.
- Culture Media:
 - MV4-11: IMDM with 10% Fetal Bovine Serum (FBS).
 - Ba/F3 (parental): RPMI-1640 with 10% FBS and 10 ng/mL murine IL-3.
 - Ba/F3 (transformed): RPMI-1640 with 10% FBS.
- Reagents: Penicillin-Streptomycin, L-Glutamine, PBS, Trypsin-EDTA.
- Equipment: Cell culture flasks/plates, incubator (37°C, 5% CO₂), centrifuge, microscope.

Protocol:

- Culture suspension cells (MV4-11, Ba/F3) in appropriate flasks at a density between 1×10^5 and 1×10^6 cells/mL.
- For routine passaging, dilute the cell suspension with fresh medium to the recommended seeding density every 2-3 days.
- Monitor cell viability and morphology regularly using a microscope.

Cell Viability Assay (MTT/XTT or CellTiter-Glo)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **TG-100435**.



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Caption: Workflow for determining the IC₅₀ of **TG-100435**.

Materials:

- 96-well cell culture plates.
- **TG-100435** stock solution (e.g., in DMSO).
- Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo Luminescent Cell Viability Assay).
- Plate reader (absorbance or luminescence).

Protocol:

- Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for suspension cells).
- Prepare serial dilutions of **TG-100435** in culture medium.
- Add the diluted compound to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.
- Incubate the plate for 72 hours at 37°C, 5% CO₂.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time (e.g., 2-4 hours for MTT).
- If using MTT, add solubilization solution.
- Measure the absorbance or luminescence using a plate reader.
- Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by **TG-100435**.

Materials:

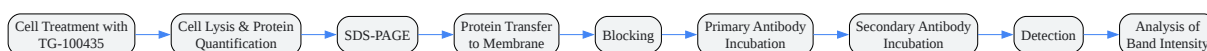
- 6-well cell culture plates.
- **TG-100435**.
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
- Flow cytometer.

Protocol:

- Seed cells in 6-well plates and treat with **TG-100435** at various concentrations (e.g., 1x and 5x IC50) for 24-48 hours. Include a vehicle control.
- Harvest the cells by centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension according to the kit protocol.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within one hour.
- Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

Objective: To assess the effect of **TG-100435** on the phosphorylation status of key signaling proteins.



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Caption: Western blot workflow to analyze protein phosphorylation.

Materials:

- **TG-100435.**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Protein assay kit (e.g., BCA assay).
- SDS-PAGE gels and running buffer.
- PVDF or nitrocellulose membrane.
- Transfer buffer and system.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, and a loading control like anti- β -actin or anti-GAPDH).
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate.
- Imaging system.

Protocol:

- Treat cells with **TG-100435** at desired concentrations and time points.
- Lyse the cells and quantify the protein concentration.
- Separate equal amounts of protein (e.g., 20-30 μ g) by SDS-PAGE.
- Transfer the proteins to a membrane.

- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the image using an imaging system and analyze the band intensities to determine the relative changes in protein phosphorylation.

Conclusion

These application notes and protocols provide a framework for the preclinical evaluation of **TG-100435** in cancer cell lines. By systematically determining its potency, mechanism of action, and effects on key signaling pathways, researchers can gain valuable insights into the therapeutic potential of this compound. It is recommended to always include appropriate positive and negative controls in all experiments to ensure the validity of the results. Due to the limited publicly available data on **TG-100435**, the experimental conditions, particularly drug concentrations and incubation times, may require optimization.

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